molecular formula C16H22N2O2 B15280182 N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide

Katalognummer: B15280182
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: UHJBBZYTEVEKTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide is an organic compound that belongs to the class of amides It features a cyano group, a methyl group, and a p-tolyloxy group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyano-3-methylbutan-2-ol and p-tolyloxypropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)acetamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)butanamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide is unique due to its specific structural features, such as the combination of the cyano group, methyl group, and p-tolyloxy group. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylphenoxy)propanamide

InChI

InChI=1S/C16H22N2O2/c1-11(2)16(5,10-17)18-15(19)13(4)20-14-8-6-12(3)7-9-14/h6-9,11,13H,1-5H3,(H,18,19)

InChI-Schlüssel

UHJBBZYTEVEKTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC(C)(C#N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.